molecular formula C16H19NO2S2 B2413893 2-(ethylthio)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide CAS No. 1448027-79-9

2-(ethylthio)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide

Cat. No.: B2413893
CAS No.: 1448027-79-9
M. Wt: 321.45
InChI Key: FZNPPUILEXJGDV-UHFFFAOYSA-N
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Description

2-(ethylthio)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core with ethylthio and methoxy substituents, as well as a thiophen-3-yl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the ethylthio and methoxy groups through nucleophilic substitution reactions. The thiophen-3-yl group can be added via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate thiophene derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(ethylthio)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The methoxy and thiophen-3-yl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halides, organometallics, and acids/bases are employed under various conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(ethylthio)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(ethylthio)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylthio and methoxy groups may enhance binding affinity and specificity, while the thiophen-3-yl group can modulate the compound’s electronic properties. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylthio)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide
  • 2-(ethylthio)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide
  • 2-(ethylthio)-N-(2-methoxy-2-(furan-3-yl)ethyl)benzamide

Uniqueness

2-(ethylthio)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both ethylthio and methoxy groups, along with the thiophen-3-yl moiety, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-ethylsulfanyl-N-(2-methoxy-2-thiophen-3-ylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S2/c1-3-21-15-7-5-4-6-13(15)16(18)17-10-14(19-2)12-8-9-20-11-12/h4-9,11,14H,3,10H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNPPUILEXJGDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC(C2=CSC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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